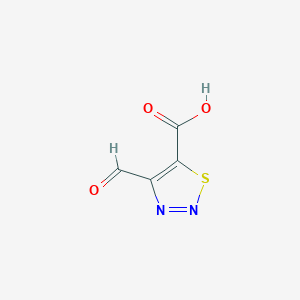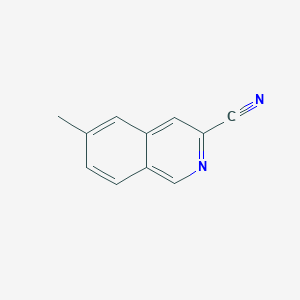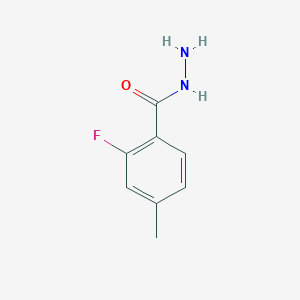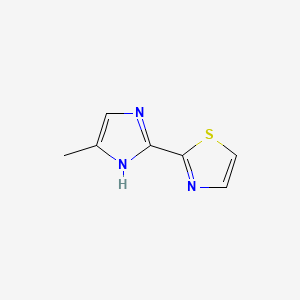
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both formyl and carboxylic acid functional groups in this compound makes it a versatile intermediate for the synthesis of various derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-1,2,3-thiadiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with thionyl chloride. Another method includes the cycloaddition of diazoalkanes with carbon disulfide bonds. Additionally, hetero-cyclization of α-diazo thiocarbonyl compounds and ring transformation of other sulfur-containing heterocyclic compounds are also employed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic and nucleophilic reagents are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 4-Carboxy-1,2,3-thiadiazole-5-carboxylic acid.
Reduction: 4-Hydroxymethyl-1,2,3-thiadiazole-5-carboxylic acid.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学的研究の応用
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Materials Science: It is used in the development of advanced materials such as polymers and nanomaterials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 4-formyl-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiadiazole ring can also interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .
類似化合物との比較
Similar Compounds
- 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Trifluoromethyl-1,2,3-thiadiazole-5-carboxylic acid
- 4-Hydroxymethyl-1,2,3-thiadiazole-5-carboxylic acid
Uniqueness
4-Formyl-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of both formyl and carboxylic acid functional groups, which provide versatility in chemical reactions and potential biological activities. Compared to its analogs, the formyl group offers additional reactivity, making it a valuable intermediate for synthesizing a wide range of derivatives with diverse applications .
特性
分子式 |
C4H2N2O3S |
|---|---|
分子量 |
158.14 g/mol |
IUPAC名 |
4-formylthiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C4H2N2O3S/c7-1-2-3(4(8)9)10-6-5-2/h1H,(H,8,9) |
InChIキー |
YPWIJSLXKSRKIY-UHFFFAOYSA-N |
正規SMILES |
C(=O)C1=C(SN=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13668220.png)
![1-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13668224.png)

![tert-Butyl (2S,3R)-1-Benzyl-3-[(benzyloxy)methyl]azetidine-2-carboxylate](/img/structure/B13668233.png)


![4-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13668242.png)


![2-(3-Chlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13668250.png)

![2,4,5-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B13668261.png)


